
3-Ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde” is a chemical compound with the CAS Number: 852399-80-5 . It has a molecular weight of 262.33 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “3-Ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde” is 1S/C14H14O3S/c1-2-16-14-8-11(9-15)5-6-13(14)17-10-12-4-3-7-18-12/h3-9H,2,10H2,1H3 . This indicates the molecular structure of the compound, including the arrangement of atoms and the chemical bonds that hold the atoms together.Physical And Chemical Properties Analysis
“3-Ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde” is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Electrochemical Conversion
- 3-Ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde, through its derivatives, has been used in electrochemical studies. For instance, 4-alkyloxytoluenes, which may include similar structures, have been oxidized to give benzaldehydes or their derivatives like dimethyl acetals and hydrogen sulphite addition products. These derivatives are significant in the preparation of liquid-crystalline 1,3-dioxanes, exhibiting properties useful in electrochemistry and material science (Trutschel et al., 1991).
Synthesis and Characterization of Hydroxy Pyrazolines
- The compound has been instrumental in the synthesis of new chemical entities. For instance, derivatives obtained from similar structures have been converted into various compounds such as hydroxy pyrazolines, which were characterized by different spectroscopic techniques. This highlights its role in organic synthesis and the development of new molecules with potential applications (Parveen, Iqbal, & Azam, 2008).
Capped-Porphyrin Precursors
- In crystalline state studies, related benzaldehyde compounds have been used to create complex structures such as 1,2,4,5-Tetrakis compounds. These have applications in the field of organic chemistry, particularly in the synthesis of complex molecules and studies of molecular conformations (Jene et al., 1999).
Synthesis of Amorfrutins and Cytotoxicity Evaluation
- It's also used in synthesizing biologically active compounds. For example, derivatives of benzaldehyde have been used as starting materials for synthesizing amorfrutins, which exhibit cytotoxicity against human tumor cell lines. This illustrates its potential in medicinal chemistry and drug development (Brandes et al., 2020).
Intramolecular Reactions and Cycloadditions
- The compound plays a role in intramolecular reactions. Derivatives similar to 3-Ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde undergo cycloaddition reactions, leading to the formation of various complex organic structures. These reactions are significant in the study of organic reaction mechanisms (Shimizu et al., 1982).
Ytterbium-catalyzed Synthesis
- It is used in catalyst-driven synthetic processes. For example, ytterbium-catalyzed reactions involving benzaldehydes have been studied, showing the compound’s role in facilitating certain chemical reactions, which is essential in catalysis and synthetic organic chemistry (Sueki et al., 2011).
Catalyst Development and Oxidation Processes
- In the development of catalysts, derivatives of this compound have been used. For instance, reactions involving benzaldehydes and Mo-Y (molybdenum-embedded in zeolite Y) have been explored, demonstrating its utility in creating catalysts for oxidation processes (Ghorbanloo & Alamooti, 2017).
Safety and Hazards
properties
IUPAC Name |
3-ethoxy-4-(thiophen-2-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-2-16-14-8-11(9-15)5-6-13(14)17-10-12-4-3-7-18-12/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYRXWOWUBDFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2955700.png)
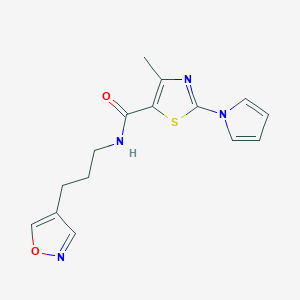
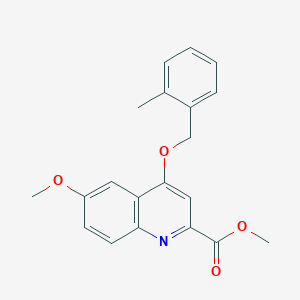
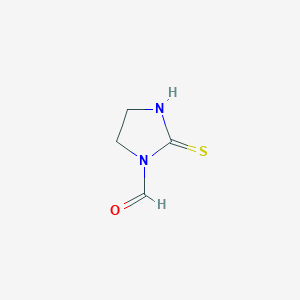

![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate](/img/structure/B2955711.png)
![3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2955712.png)
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2955714.png)
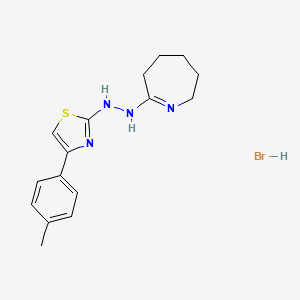
![N-benzyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955716.png)
![ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2955718.png)

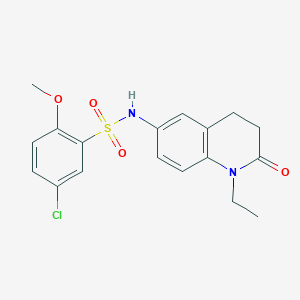
![2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2955723.png)